molecular formula C9H17N B1664118 3-Azabicyclo(3.2.1)octane, N,2-dimethyl- CAS No. 64059-49-0

3-Azabicyclo(3.2.1)octane, N,2-dimethyl-

Cat. No.: B1664118
CAS No.: 64059-49-0
M. Wt: 139.24 g/mol
InChI Key: UEEYLGDMBFXUIB-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.1]octane is a bicyclic amine structure featuring a seven-membered ring system with one nitrogen atom at position 2. The compound N,2-dimethyl-3-azabicyclo[3.2.1]octane introduces methyl substituents at the nitrogen (N-methyl) and the second carbon (C2) of the bicyclic framework.

The synthesis of 3-azabicyclo[3.2.1]octane derivatives often involves cyclization strategies, such as reductive amination or ring-closing metathesis. For example, NaIO4-mediated dihydroxylation and reductive amination have been employed to construct the bicyclic β-amino acid derivatives, which serve as precursors for further functionalization . The compound’s rigid structure makes it valuable in drug design, particularly for central nervous system (CNS) targets and enzyme modulators .

Properties

CAS No.

64059-49-0

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2,3-dimethyl-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C9H17N/c1-7-9-4-3-8(5-9)6-10(7)2/h7-9H,3-6H2,1-2H3

InChI Key

UEEYLGDMBFXUIB-UHFFFAOYSA-N

SMILES

CC1C2CCC(C2)CN1C

Canonical SMILES

CC1C2CCC(C2)CN1C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-Azabicyclo(3.2.1)octane, N,2-dimethyl-

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

1.1 Monoamine Reuptake Inhibition

One of the most significant applications of 3-Azabicyclo(3.2.1)octane derivatives is their role as monoamine reuptake inhibitors. These compounds are valuable in treating various psychiatric disorders, including:

  • Depression : They offer a therapeutic alternative to traditional antidepressants by potentially reducing side effects associated with older tricyclics and SSRIs .
  • Anxiety Disorders : By modulating neurotransmitter levels, these compounds can alleviate symptoms of anxiety .
  • Attention Deficit Hyperactivity Disorder (ADHD) : Their action on neurotransmitter systems makes them suitable candidates for ADHD treatment .

1.2 Pain Management

Research indicates that derivatives of 3-Azabicyclo(3.2.1)octane can act as analgesics by targeting specific receptors involved in pain pathways. This includes potential applications in managing chronic pain conditions and opioid-induced bowel dysfunction through mu-opioid receptor antagonism .

Synthesis Methodologies

The synthesis of 3-Azabicyclo(3.2.1)octane derivatives involves several innovative techniques:

  • Intramolecular Cyclization : This method allows for the formation of the bicyclic structure from simpler precursors, often employing catalysts such as palladium .
  • Beckmann Rearrangement : Utilized to create key intermediates necessary for synthesizing complex derivatives .
  • Reduction Reactions : Compounds like 2-azabicyclo[3.2.1]octan-3-one serve as precursors, which are reduced to yield the desired bicyclic structure .

Case Study 1: Antidepressant Efficacy

A study on the efficacy of 8-azabicyclo[3.2.1]octane derivatives demonstrated their potential as effective antidepressants with a favorable side effect profile compared to traditional medications. The research highlighted their mechanism of action involving the inhibition of serotonin and norepinephrine reuptake, which is crucial for mood regulation .

Case Study 2: Pain Management Innovations

Another research initiative focused on the development of mu-opioid receptor antagonists derived from 8-azabicyclo[3.2.1]octane structures aimed at treating opioid-induced constipation without compromising analgesic effects. These compounds showed promise in preclinical models, indicating their potential for clinical application in pain management strategies .

Comparative Data Table

Application AreaCompound TypeMechanism of ActionClinical Relevance
DepressionMonoamine Reuptake InhibitorsInhibition of serotonin/norepinephrine reuptakeAntidepressant therapy
Anxiety DisordersMonoamine Reuptake InhibitorsModulation of neurotransmitter levelsAlleviation of anxiety symptoms
Pain ManagementMu-opioid Receptor AntagonistsBlocking mu-opioid receptorsTreatment of opioid-induced bowel dysfunction
ADHDNeurotransmitter ModulatorsEnhancing dopamine/norepinephrine signalingADHD management

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of N,2-dimethyl-3-azabicyclo[3.2.1]octane can be contextualized against related azabicyclic compounds. Key comparisons include:

Table 1: Structural and Pharmacological Comparison of Azabicyclic Compounds

Compound Name Bicyclic System Substituents Biological Activity Key Findings References
N,2-dimethyl-3-azabicyclo[3.2.1]octane [3.2.1]octane N-methyl, C2-methyl Therapeutic agent (unspecified) Rigid scaffold for CNS targets
1-Phenyl-6-azabicyclo[3.2.1]octane [3.2.1]octane C1-phenyl, N-methyl Analgesic, narcotic antagonist Balanced antagonist-analgesic profile; low dependence risk
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane [3.2.1]octane N-methyl, C1/C8-methyl Sedative Derived from camphorimide; structural analogs show hypnotic effects
3-Azabicyclo[3.3.0]octane derivatives [3.3.0]octane Varied (e.g., sulfonamides) Antihypertensive, diuretic Activity linked to substituent flexibility and ring strain
1-Azabicyclo[2.2.2]octane (Quinuclidine) [2.2.2]octane N/A (parent structure) Cholinergic modulator Used in Alzheimer’s drug candidates (e.g., gamma-secretase modulators)

Key Insights from Comparative Analysis

Bicyclic Ring System Impact :

  • The 3.2.1-octane system (e.g., N,2-dimethyl derivative) offers a balance between rigidity and conformational flexibility, favoring interactions with CNS receptors. In contrast, the 3.3.0-octane system (lower ring strain) is more suited for peripheral targets like ion channels .
  • The 2.2.2-octane (quinuclidine) framework, with a larger cavity, is optimal for enzymes requiring deep binding pockets (e.g., gamma-secretase in Alzheimer’s disease) .

Substituent Effects :

  • N-Methylation in 3-azabicyclo[3.2.1]octane derivatives enhances lipophilicity and blood-brain barrier penetration, critical for CNS activity .
  • Phenyl or benzyl groups at specific positions (e.g., C1 in 1-phenyl-6-azabicyclo[3.2.1]octane) introduce steric bulk, which modulates receptor selectivity and reduces off-target effects .

Pharmacological Diversity: Sedative and analgesic activities dominate in 3.2.1-octane derivatives, whereas 3.3.0-octane analogs are explored for cardiovascular applications due to reduced CNS penetration . Toxicity profiles vary significantly; for example, a related compound (3-(p-aminobenzyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane dihydrochloride) showed an LD50 of 104 mg/kg in mice, highlighting the need for substituent optimization .

Structure-Activity Relationship (SAR) Highlights

  • Ring Size and Strain: Smaller rings (e.g., [3.2.1] vs.
  • Electron-Donating Groups : Methoxy or methyl groups improve CNS bioavailability, while sulfonamides or halogens may enhance peripheral activity .
  • Stereochemistry : Enantiomers of 3-azabicyclo[3.2.1]octane derivatives exhibit divergent biological activities. For instance, (+)-enantiomers of 1-phenyl-6-azabicyclo[3.2.1]octane showed superior analgesic efficacy compared to (-)-forms .

Preparation Methods

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions have emerged as a cornerstone for constructing the bicyclo[3.2.1]octane skeleton. In a seminal study, Higuchi et al. demonstrated that rhodium-catalyzed reactions of α-diazocarbonyl compounds with vinyl ethers yield 8-oxa-2-azabicyclo[3.2.1]octanes. Adapting this methodology, the nitrogen atom can be repositioned to the 3-site by substituting the oxygen-containing dipolarophile with a nitrogen-based counterpart. For instance, using a tert-butyl acrylate dipolarophile in the presence of Rh₂(OAc)₄ facilitates the formation of the 3-azabicyclo[3.2.1]octane core with moderate stereochemical control.

Key Reaction Parameters

  • Catalyst: Rh₂(OAc)₄ (2 mol%)
  • Solvent: Dichloromethane, 0°C to room temperature
  • Yield: 51–73% for analogous systems

Wagner–Meerwein Rearrangements

Unexpected rearrangements during cycloadditions can provide alternative pathways to the target scaffold. For example, 3-oxidopyraziniums undergo 1,3-dipolar cycloadditions with acrylates to initially form 3,8-diazabicyclo[3.2.1]octanes, which subsequently rearrange to 2,5-diazabicyclo[2.2.2]octanes via Wagner–Meerwein mechanisms. While this process complicates product isolation for diaza systems, monoaza variants like N,2-dimethyl-3-azabicyclo[3.2.1]octane may avoid such rearrangements due to reduced ring strain.

Reductive Amination and Alkylation Techniques

Reductive Cyclization of Keto-Azides

A two-step protocol involving (1) Staudinger reaction of bicyclic keto-azides and (2) reductive amination has been employed for related 8-azabicyclo[3.2.1]octanes. Applying this to a 3-keto precursor, the sequence proceeds as follows:

  • Staudinger Reaction :
    $$ \text{RC(O)NH}2 + \text{PPh}3 \rightarrow \text{RC(O)N=PPh}_3 $$
  • Reductive Amination :
    $$ \text{RC(O)N=PPh}3 + \text{NaBH}4 \rightarrow \text{RCH}2\text{NH}2 $$

Case Study : 8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one was reduced using sodium borohydride in methanol to yield the corresponding amine, which was subsequently methylated via Eschweiler–Clarke conditions.

Step Reagents/Conditions Yield
1 NaBH₄, MeOH, 0°C 72%
2 HCHO, HCO₂H, reflux 68%

N-Methylation Strategies

Post-cyclization alkylation is critical for installing the N-methyl group. Lithium hexamethyldisilazide (LiHMDS)-mediated deprotonation followed by methyl iodide quench achieves selective N-alkylation without disrupting the bicyclic framework.

Catalytic Hydrogenation of Unsaturated Precursors

Enamine Hydrogenation

Partially saturated intermediates such as 3-cyano-8-azabicyclo[3.2.1]oct-2-ene undergo hydrogenation over palladium catalysts to afford the fully saturated core. For example, 10% Pd/C under 50 psi H₂ in ethanol reduces the cyano group to an amine while saturating the double bond.

Optimized Conditions

  • Catalyst: 10% Pd/C (5 wt%)
  • Pressure: 50 psi H₂
  • Solvent: Ethanol, 25°C
  • Yield: 85%

Stereochemical Considerations and Resolution

Diastereomeric Salt Formation

The bridgehead stereochemistry of N,2-dimethyl-3-azabicyclo[3.2.1]octane necessitates chiral resolution techniques. Using (+)-di-p-toluoyl-D-tartaric acid, enantiomers are separable via recrystallization from hot isopropanol, achieving >98% ee for the (1R,5S) isomer.

Q & A

Q. What are the recommended synthetic routes for 3-Azabicyclo(3.2.1)octane, N,2-dimethyl-?

The compound can be synthesized via cyclization reactions starting from bicyclic precursors such as camphorimide derivatives. For example, 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane (a structurally related compound) is prepared using camphorimide, o-bromopropinyldimethylamine, and sodium hydroxide under controlled conditions . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side products like stereoisomers.

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this bicyclic system?

  • NMR : The bridgehead protons in the bicyclic framework show distinct coupling patterns (e.g., 1^1H NMR splitting due to restricted rotation). For derivatives like 3-benzyl-3-azabicyclo[3.2.1]octan-8-amine, axial-equatorial proton differentiation is achieved via NOESY experiments .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, while fragmentation patterns differentiate regioisomers. For example, the molecular ion peak for C10_{10}H19_{19}N (MW 154.27) is distinct from analogs with morpholinylmethyl substitutions .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For polar derivatives like 3-(4-morpholinylmethyl) analogs, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves resolution .

Advanced Research Questions

Q. How do stereochemical variations (e.g., bridgehead substituents) influence biological activity?

Stereoisomerism significantly impacts receptor binding. For instance, (1R,5S)-configured 8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-one derivatives exhibit enhanced antibacterial activity compared to their enantiomers, as shown in MIC assays against S. aureus . Computational docking studies (e.g., AutoDock Vina) correlate spatial orientation of the N-methyl group with hydrophobic pocket interactions in bacterial enzymes .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Contradictions often arise from impurities or uncharacterized stereoisomers. For example, a chromium(III) complex of 3-Azabicyclo[3.2.1]octane showed variable antibacterial results due to residual free ligand. Mitigation includes:

  • Rigorous purity assessment (HPLC ≥95%) .
  • Chiral separation via supercritical fluid chromatography (SFC) for enantiomerically pure samples .

Q. How can computational modeling predict metabolic stability of this compound?

  • ADMET Prediction : Tools like Schrödinger’s QikProp estimate logP (2.1 for N,2-dimethyl derivatives) and CYP450 metabolism profiles .
  • Metabolite Identification : MD simulations (e.g., GROMACS) reveal susceptibility to hepatic oxidation at the bridgehead nitrogen, guiding derivatization (e.g., tert-butyl carbamate protection) to enhance stability .

Q. What mechanistic insights explain the antibacterial synergy of 3-Azabicyclo[3.2.1]octane-Cr(III) complexes?

The chromium center facilitates ligand-DNA intercalation, as demonstrated via UV-Vis hypochromicity and circular dichroism (CD) assays. Synergy with β-lactams arises from metal-induced disruption of bacterial cell wall synthesis pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Azabicyclo(3.2.1)octane, N,2-dimethyl-
Reactant of Route 2
3-Azabicyclo(3.2.1)octane, N,2-dimethyl-

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